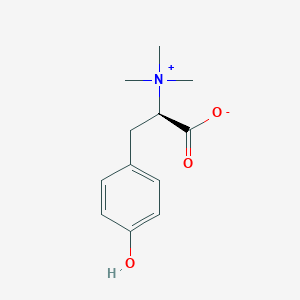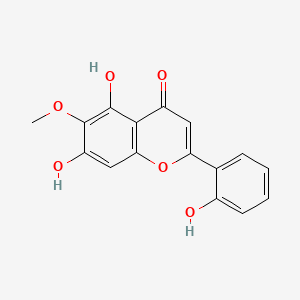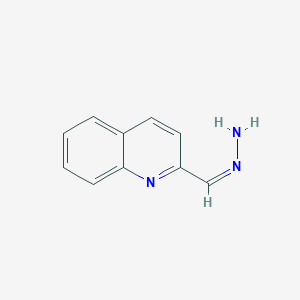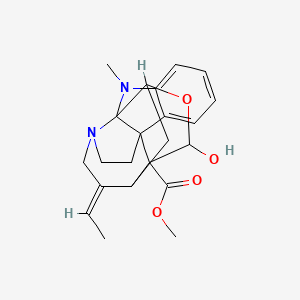![molecular formula C73H136N2O22P2 B1239831 [(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate CAS No. 162679-36-9](/img/structure/B1239831.png)
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E5531 is a synthetic lipid A analogue designed as an endotoxin antagonist. It was developed as part of a program to create therapeutic agents for septic shock. This compound is known for its ability to block the immunobiological activities of lipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: E5531 is synthesized as a disaccharide analogue of lipid A. The preparation involves dispersing E5531 in a solution of 0.003 molar sodium hydroxide at a pH of 11.0 and a temperature of 50°C. This is followed by neutralizing the pH to 7.3 using a buffer . The size of the dispersed particles is approximately 20 nanometers, and the structure of these particles is vesicular .
Industrial Production Methods: The industrial production of E5531 involves a ‘pH-jump method’ to obtain transparent solutions at neutral pH for pharmaceutical injection. This method ensures that the compound is dispersed as particles with consistent size and membrane fluidity, which are crucial for its pharmacokinetics and stability .
Chemical Reactions Analysis
Types of Reactions: E5531 undergoes various types of reactions, including antagonistic reactions with lipopolysaccharide. It specifically inhibits the activation of human monocytes or whole blood by lipopolysaccharide, lipid A, and lipoteichoic acid from Gram-positive bacteria .
Common Reagents and Conditions: The common reagents used in the reactions involving E5531 include lipopolysaccharide, lipid A, and lipoteichoic acid. The conditions for these reactions typically involve the presence of human monocytes or whole blood .
Major Products Formed: The major products formed from the reactions involving E5531 are the inhibited forms of lipopolysaccharide-induced cellular mediators such as tumor necrosis factor-alpha .
Scientific Research Applications
E5531 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an endotoxin antagonist to study the immunobiological activities of lipopolysaccharide. In vitro studies have shown that E5531 can potently antagonize lipopolysaccharide-mediated cellular activation in various systems . In vivo studies have demonstrated its ability to protect mice from lipopolysaccharide-induced lethality and, in combination with antibiotics, protect against lethal infections of viable Escherichia coli .
Mechanism of Action
E5531 exerts its effects by acting as an antagonist to lipopolysaccharide at the toll-like receptor 4. This receptor is responsible for recognizing lipopolysaccharide and initiating an immune response. By blocking this receptor, E5531 prevents the activation of immune cells and the subsequent release of cytokines and other cellular mediators .
Comparison with Similar Compounds
Similar Compounds:
- Eritoran (E5564): A second-generation lipid A analogue designed for the same purpose as E5531 but found to be more potent in its anti-endotoxin effects, longer-lasting, and easier to manufacture .
- Other toll-like receptor 4 antagonists: Various novel amphipathic compounds have been developed as direct lipopolysaccharide antagonists at the toll-like receptor 4 .
Uniqueness: E5531 is unique in its specific design as a synthetic disaccharide analogue of lipid A with low toxicity but retaining the ability to reduce the production of tumor necrosis factor. Its specific antagonistic activity against lipopolysaccharide-induced cellular activation makes it a valuable compound for studying and potentially treating septic shock .
Properties
CAS No. |
162679-36-9 |
|---|---|
Molecular Formula |
C73H136N2O22P2 |
Molecular Weight |
1455.8 g/mol |
IUPAC Name |
[(3R)-1-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3-hydroxy-4-[(3R)-3-hydroxydecoxy]-5-(3-oxotetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-6-(methoxymethyl)-3-(3-oxotetradecanoylamino)-5-phosphonooxyoxan-4-yl]oxydecan-3-yl] (Z)-dodec-5-enoate |
InChI |
InChI=1S/C73H136N2O22P2/c1-7-12-17-22-25-28-31-36-40-45-58(77)53-63(79)74-66-70(90-51-49-57(76)44-39-34-20-15-10-4)68(82)61(94-73(66)97-99(86,87)88)56-92-72-67(75-64(80)54-59(78)46-41-37-32-29-26-23-18-13-8-2)71(69(96-98(83,84)85)62(95-72)55-89-6)91-52-50-60(47-42-35-21-16-11-5)93-65(81)48-43-38-33-30-27-24-19-14-9-3/h30,33,57,60-62,66-73,76,82H,7-29,31-32,34-56H2,1-6H3,(H,74,79)(H,75,80)(H2,83,84,85)(H2,86,87,88)/b33-30-/t57-,60-,61-,62-,66-,67-,68-,69-,70-,71-,72-,73-/m1/s1 |
InChI Key |
GDODKYPBSZCPOO-XFMGTHRKSA-N |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC(=O)CCCC=CCCCCCC)NC(=O)CC(=O)CCCCCCCCCCC)O)OCCC(CCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC(=O)CCC/C=C\CCCCCC)NC(=O)CC(=O)CCCCCCCCCCC)O)OCC[C@@H](CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC(=O)CCCC=CCCCCCC)NC(=O)CC(=O)CCCCCCCCCCC)O)OCCC(CCCCCCC)O |
Key on ui other cas no. |
162679-36-9 |
Synonyms |
E 5531 E-5531 E5531 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-propyl-N-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]propan-1-amine](/img/structure/B1239766.png)
![1-methyl-3-[(Z)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea](/img/structure/B1239768.png)
![1,5-Dioxo-2,4-dihydropyrrolo[1,2-a]quinazoline-3-carboxylic acid ethyl ester](/img/structure/B1239769.png)
![(1R,3S,5R,6S,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239772.png)
